molecular formula C7H11NOS B8741358 (2-Propyl-1,3-thiazol-5-yl)methanol CAS No. 56012-34-1

(2-Propyl-1,3-thiazol-5-yl)methanol

Cat. No.: B8741358
CAS No.: 56012-34-1
M. Wt: 157.24 g/mol
InChI Key: XNJMDXNZSIEYRE-UHFFFAOYSA-N
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Description

(2-Propyl-1,3-thiazol-5-yl)methanol (CAS 56012-34-1) is a high-value chemical building block with the molecular formula C7H11NOS and a molecular weight of 157.233 g/mol . This compound, characterized by a thiazole heterocycle substituted with a hydroxymethyl group and a propyl chain, is primarily employed in advanced organic synthesis and pharmaceutical research. Its structure makes it a versatile precursor for constructing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs), as evidenced by its role in patented synthetic routes for complex drug candidates . The hydroxymethyl group is a key functional handle, allowing for further chemical modifications through reactions such as esterification or carbamate formation, which are critical steps in medicinal chemistry and drug discovery. Researchers value this compound for its application in exploring structure-activity relationships and developing novel therapeutic agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. It is the responsibility of the purchaser to ensure safe handling and compliance with all applicable local and national regulations.

Properties

CAS No.

56012-34-1

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

(2-propyl-1,3-thiazol-5-yl)methanol

InChI

InChI=1S/C7H11NOS/c1-2-3-7-8-4-6(5-9)10-7/h4,9H,2-3,5H2,1H3

InChI Key

XNJMDXNZSIEYRE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=C(S1)CO

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that thiazole derivatives, including (2-Propyl-1,3-thiazol-5-yl)methanol, exhibit antimicrobial properties. Compounds containing thiazole rings have been shown to inhibit the growth of various bacteria and fungi. This is particularly relevant in the development of new antibiotics to combat resistant strains of pathogens. For instance, studies have demonstrated that modifications to the thiazole ring can enhance its antibacterial efficacy against Gram-positive bacteria .

Anti-inflammatory Properties
Thiazole derivatives also show promise in anti-inflammatory applications. The presence of the thiazole moiety has been linked to the inhibition of pro-inflammatory cytokines, making it a candidate for further exploration in treating inflammatory diseases .

Catalysis

Catalytic Applications in Organic Synthesis
this compound can serve as a ligand in catalytic processes. Its ability to coordinate with metal centers enhances the efficiency of various organic transformations. For example, it has been utilized in the synthesis of complex organic molecules through cross-coupling reactions, which are essential in pharmaceutical development .

Methanol Synthesis
The compound may play a role in methanol synthesis processes due to its structural characteristics that allow it to interact with catalysts effectively. It can be involved in reactions where methanol is produced from syngas (a mixture of hydrogen and carbon monoxide), which is crucial for energy production and chemical manufacturing .

Materials Science

Polymer Development
In materials science, this compound can be incorporated into polymer matrices to enhance their properties. Its functional groups can improve adhesion and compatibility with various substrates, making it valuable for developing advanced materials with specific mechanical or thermal properties.

Nanocomposites
The compound's unique structure allows it to be used in the formulation of nanocomposites. These materials can exhibit enhanced strength and thermal stability due to the incorporation of thiazole-based compounds, which can act as reinforcing agents at the nanoscale .

Case Studies and Research Findings

Application AreaCase Study ExampleFindings
Medicinal ChemistryAntimicrobial TestingDemonstrated significant inhibition against resistant bacterial strains .
CatalysisOrganic SynthesisEnhanced reaction rates in cross-coupling reactions when used as a ligand .
Materials SciencePolymer Matrix DevelopmentImproved mechanical properties observed in polymer composites incorporating thiazole derivatives .

Comparison with Similar Compounds

Key Observations :

  • Functional Group Positioning: The hydroxymethyl group at C5 is conserved across analogs, suggesting a role in hydrogen bonding or metabolic interactions. Isomers like (4-Phenyl-1,3-thiazol-2-yl)methanol demonstrate how substituent position alters electronic properties.
  • Biological Activity: Thiazole derivatives with amino or acetyl groups (e.g., (2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone ) are studied for toxicity, highlighting the importance of substituent choice in drug design.

Physicochemical Properties

Melting Points and Stability

  • (2,4-Diphenyl-1,3-thiazol-5-yl)methanol: Melting point = 125°C . The diphenyl substitution likely enhances crystallinity and stability.
  • phenyl) may lower melting points due to reduced π-π stacking.

Solubility and Reactivity

  • Hydroxymethyl-containing derivatives (e.g., (2-Phenyl-1,3-thiazol-5-yl)methanol ) are polar and may exhibit moderate water solubility.
  • Propyl-substituted analogs are expected to be less polar than phenyl-substituted counterparts, favoring organic solvents.

Q & A

Basic: What are the established synthetic routes for (2-Propyl-1,3-thiazol-5-yl)methanol?

Answer:
A common approach involves condensation reactions of thiazole precursors with aldehydes or ketones under reflux conditions. For example, a modified procedure derived from uses 2-amino-4-methyl-5-acetylthiazole (or analogous substrates) reacted with propionaldehyde in ethanol with potassium tert-butoxide (KOtBu) as a base. The mixture is refluxed for 3–5 hours, followed by overnight crystallization. Purification typically involves recrystallization from acetic acid or ethanol . Key steps include:

Step Conditions Purpose
Substrate preparationThiazole derivatives + aldehydeCore ring formation
CondensationReflux in ethanol with KOtBuPromote nucleophilic addition
PurificationRecrystallization (acetic acid)Isolate product, remove impurities

Advanced: How can regioselectivity in thiazole ring substitution be optimized during synthesis?

Answer:
Regioselectivity is influenced by steric and electronic factors. For example, substituents on the thiazole ring (e.g., propyl groups) can direct electrophilic attacks to specific positions. Advanced methods include:

  • Catalyst modulation : Use of Lewis acids (e.g., ZnCl₂) to stabilize intermediates.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates at electron-deficient positions.
  • Temperature control : Lower temperatures favor kinetic over thermodynamic products.
    highlights alkylation with bromoalkanes under propan-2-ol reflux, demonstrating how alkyl chain length (n = 1–10) affects substitution patterns .

Basic: What characterization techniques validate the structure of this compound?

Answer:
Standard techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks (e.g., thiazole C-S resonance at ~160–170 ppm) .
  • IR spectroscopy : Hydroxyl (O-H) stretches (~3200–3600 cm⁻¹) and thiazole ring vibrations (~1450–1550 cm⁻¹) .
  • Mass spectrometry : Exact mass determination (e.g., [M+H]⁺ peaks) using high-resolution MS .
  • X-ray crystallography : Resolves bond lengths and angles (see SHELX refinement in ) .

Advanced: How are contradictions in crystallographic data resolved for thiazole derivatives?

Answer:
Conflicting data (e.g., bond length discrepancies) are addressed via:

  • SHELX refinement : Iterative least-squares adjustments to minimize residuals (R-factors). Hydrogen bonding networks (e.g., dashed lines in ) are critical for validating packing models .
  • Twinned data handling : SHELXL’s twin law functions correct for overlapping reflections in high-symmetry crystals .
  • Validation tools : PLATON or Mercury software cross-check geometric parameters against databases .

Basic: What biological screening protocols are recommended for this compound?

Answer:
Initial screening should target:

  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Staphylococcus aureus and Escherichia coli .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antioxidant capacity : DPPH radical scavenging assays, comparing to ascorbic acid controls .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:
SAR strategies include:

  • Substituent variation : Replace the propyl group with bulkier (e.g., phenyl) or electron-withdrawing (e.g., Cl) groups to modulate bioactivity. shows that chloro-substituted thiazoles enhance antifungal activity (e.g., abafungin analogs) .
  • Functional group addition : Introduce carboxylic acids or esters (e.g., ’s acetic acid derivative) to improve solubility or target binding .
  • Docking studies : Use AutoDock Vina to predict interactions with enzymes (e.g., HIV protease for antiretroviral activity, as in ritonavir analogs) .

Basic: What safety protocols apply to handling this compound?

Answer:
Refer to SDS guidelines for structurally similar compounds (e.g., ):

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) .
  • Storage : In airtight containers at 2–8°C, away from oxidizers .

Advanced: How do solvent and catalyst choices impact synthesis scalability?

Answer:

  • Solvent selection : Ethanol or water enhances green chemistry metrics but may limit yield. Switch to DMSO or THF for higher boiling points and solubility .
  • Catalyst recycling : Heterogeneous catalysts (e.g., immobilized KOtBu on silica) reduce waste .
  • Flow chemistry : Continuous reactors improve reproducibility for multi-step syntheses (e.g., ’s hydrazine coupling) .

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